2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-phenoxyethyl)benzamide
Overview
Description
2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-phenoxyethyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tert-butylamino group, an oxoethoxy linkage, and a phenoxyethyl substituent on a benzamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-phenoxyethyl)benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the tert-butylamino group: This step involves the reaction of tert-butylamine with an appropriate electrophile to introduce the tert-butylamino functionality.
Introduction of the oxoethoxy linkage: This step involves the reaction of an ethylene oxide derivative with the intermediate compound to form the oxoethoxy linkage.
Attachment of the phenoxyethyl group: This step involves the reaction of a phenoxyethyl halide with the intermediate compound to introduce the phenoxyethyl substituent.
Formation of the benzamide backbone: This step involves the reaction of the intermediate compound with a benzoyl chloride derivative to form the final benzamide structure.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-phenoxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The compound can be reduced to alter its oxidation state and reactivity.
Substitution: The compound can undergo substitution reactions to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halides (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions may introduce new functional groups such as halides or ethers.
Scientific Research Applications
2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-phenoxyethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.
Industry: The compound may be used in the production of specialty chemicals, materials, or as an intermediate in the synthesis of other industrial products.
Mechanism of Action
The mechanism by which 2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-phenoxyethyl)benzamide exerts its effects depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or other proteins, leading to changes in their activity or function. The specific pathways involved may include:
Binding to active sites: The compound may bind to the active sites of enzymes or receptors, inhibiting or activating their function.
Modulation of signaling pathways: The compound may modulate signaling pathways by interacting with key proteins or molecules involved in these pathways.
Alteration of cellular processes: The compound may alter cellular processes such as gene expression, protein synthesis, or metabolic pathways.
Comparison with Similar Compounds
2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-phenoxyethyl)benzamide can be compared with other similar compounds, such as:
2-[2-(tert-butylamino)-2-oxoethoxy]-N-[2-(2-methylphenoxy)ethyl]benzamide: This compound has a similar structure but with a methyl group on the phenoxyethyl substituent.
2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-methoxy-4-nitrophenyl)benzamide: This compound has a methoxy and nitro group on the phenyl ring.
2,3-dimethoxybenzamide: This compound has two methoxy groups on the benzamide backbone.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique reactivity, biological activity, or other properties compared to similar compounds.
Properties
IUPAC Name |
2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-phenoxyethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-21(2,3)23-19(24)15-27-18-12-8-7-11-17(18)20(25)22-13-14-26-16-9-5-4-6-10-16/h4-12H,13-15H2,1-3H3,(H,22,25)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGUPECNDUKQIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=CC=CC=C1C(=O)NCCOC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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